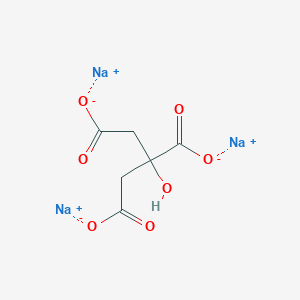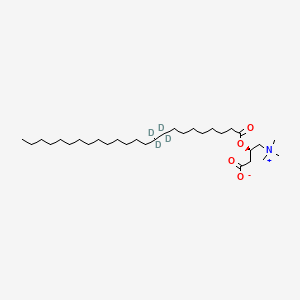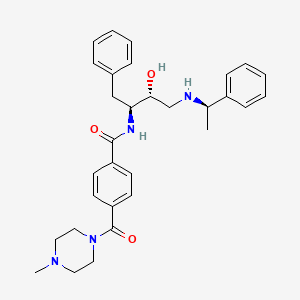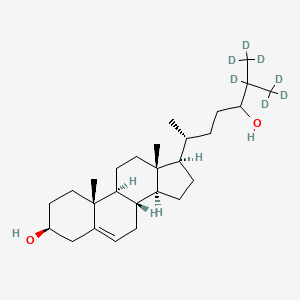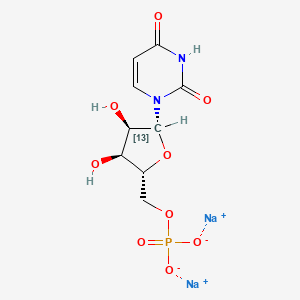
Uridine 5'-monophosphate-13C (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-monophosphate-13C (disodium) is a labeled nucleotide used in various scientific research applications. It is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid (RNA), phospholipids, and glycogen . The compound is labeled with carbon-13, a stable isotope, which makes it useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Uridine 5’-monophosphate-13C (disodium) involves several steps:
Starting Material: The synthesis begins with cytidine monophosphate or its sodium salt.
Nitrosation: Sodium nitrite is added to the starting material in deionized water, followed by the dropwise addition of acid or acid anhydride.
pH Adjustment: The reaction mixture is adjusted to a pH of 6.4-7.2.
Crystallization: The mixture is combined with ethanol to crystallize the product, which is then filtered to obtain a crude product.
Recrystallization: The crude product is dissolved in water, and the pH is adjusted to 7.0-8.5.
Industrial Production Methods
Industrial production of Uridine 5’-monophosphate-13C (disodium) typically involves the extraction of nucleic acids from yeast, followed by enzymatic degradation and ion exchange chromatography. The product is then neutralized with sodium hydroxide, concentrated, and crystallized .
Analyse Chemischer Reaktionen
Uridine 5’-monophosphate-13C (disodium) undergoes various chemical reactions:
Reduction: Reduction reactions are less common but can be performed using specific reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine, hydrochloric acid, and heat.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: The major products include various oxidized forms of the nucleotide.
Reduction: Reduced forms of the nucleotide.
Substitution: Substituted nucleotides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Uridine 5’-monophosphate-13C (disodium) is widely used in scientific research:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Serves as a precursor for RNA synthesis and is involved in various metabolic pathways.
Medicine: Used in studies related to nucleotide metabolism and as a tracer in pharmacokinetic studies.
Industry: Employed in the production of nucleic acid-based drugs and biochemical reagents.
Wirkmechanismus
Uridine 5’-monophosphate-13C (disodium) exerts its effects through several molecular targets and pathways:
Enzymatic Phosphorylation: The compound is phosphorylated by enzymes like uridine-cytidine kinase to form uridine diphosphate and uridine triphosphate.
RNA Synthesis: It serves as a building block for RNA synthesis, facilitating the formation of RNA strands.
Metabolic Pathways: Involved in the synthesis of glycogen and phospholipids through pathways like the pyrimidine metabolic pathway.
Vergleich Mit ähnlichen Verbindungen
Uridine 5’-monophosphate-13C (disodium) can be compared with other similar compounds:
Uridine 5’-monophosphate: The non-labeled version, used in similar applications but lacks the isotopic labeling for NMR studies.
Uridine 5’-triphosphate: A triphosphate nucleotide used in RNA synthesis and other biochemical processes.
Cytidine 5’-monophosphate: Another pyrimidine nucleotide involved in RNA synthesis and metabolic pathways.
Uniqueness
The uniqueness of Uridine 5’-monophosphate-13C (disodium) lies in its isotopic labeling, which allows for detailed NMR studies and other analytical techniques that require stable isotopes .
List of Similar Compounds
- Uridine 5’-monophosphate
- Uridine 5’-triphosphate
- Cytidine 5’-monophosphate
- Guanosine 5’-monophosphate
- Thymidine 5’-monophosphate
Eigenschaften
Molekularformel |
C9H11N2Na2O9P |
|---|---|
Molekulargewicht |
369.14 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i8+1;; |
InChI-Schlüssel |
KURVIXMFFSNONZ-HTOGVELDSA-L |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)


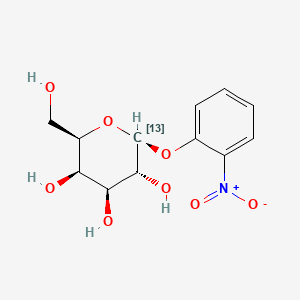
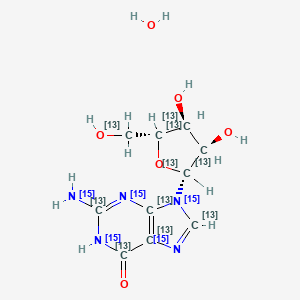
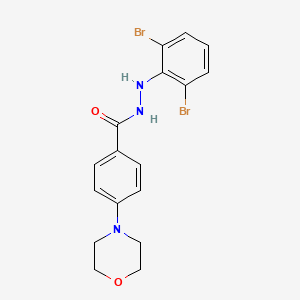
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
